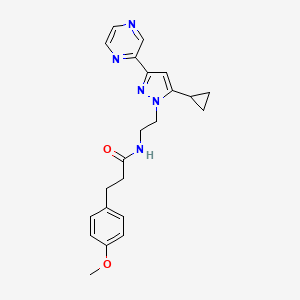

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-29-18-7-2-16(3-8-18)4-9-22(28)25-12-13-27-21(17-5-6-17)14-19(26-27)20-15-23-10-11-24-20/h2-3,7-8,10-11,14-15,17H,4-6,9,12-13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABQNMCTPYAEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features

a. Core Heterocycles

- Pyrazine vs. Pyridine/Thiophene/Triazole :

The pyrazin-2-yl group in the target compound contrasts with pyridin-3-yl (e.g., compound 6 in ) and thiophene (e.g., ). Pyrazine’s electron-deficient nature may improve π-π stacking interactions compared to pyridine’s moderate electron density or thiophene’s electron-rich system .

b. Substituent Effects

- Cyclopropyl vs. Methyl/Phenyl :

The cyclopropyl group on the pyrazole ring (target compound) introduces steric hindrance and increased lipophilicity compared to methylthio (compound 5 , ) or methyl groups (). This may enhance metabolic stability but reduce solubility . - 4-Methoxyphenyl vs. Halogenated Phenyl :

The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with 3,4-dichlorophenyl (compound 6 , ) or fluorophenyl () groups, which are electron-withdrawing. These differences could modulate receptor binding affinity and selectivity .

Physical and Spectral Properties

- Melting Points :

Analogs with 4-methoxyphenyl groups (e.g., compound 6 , ) exhibit melting points of 131–132°C, while halogenated derivatives (e.g., compound 5 , ) melt at 126–127°C. The target compound’s cyclopropyl group may lower its melting point due to reduced molecular symmetry . - Spectral Data :

IR spectra of analogs (e.g., compound 6 , ) show amide C=O stretches near 1652 cm⁻¹, consistent with the propanamide backbone. The target compound’s pyrazine ring may introduce distinct UV-Vis absorption patterns .

Pharmacological Implications

- Cell-Based Assays: Compounds with 4-methoxyphenyl and pyrazole groups (e.g., ) were tested in SH-SY5Y neuronal cells for neuroprotective effects. Differences in substituents (e.g., cyclopropyl vs. methyl) may influence blood-brain barrier penetration .

- Metabolic Stability :

Fluorinated analogs () likely exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the target’s methoxy group may increase susceptibility to oxidative metabolism .

Data Tables

Table 1: Structural Comparison

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be standardized?

- Methodological Answer : Multi-step organic synthesis is typically employed, involving cyclocondensation of pyrazole precursors with pyrazine derivatives, followed by alkylation and amidation. Key steps include:

- Pyrazole Core Formation : Use cyclopropane carbonyl chloride and pyrazin-2-yl hydrazine under reflux in ethanol/acetic acid (3:1 v/v) to form the 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole intermediate .

- Ethylamine Alkylation : React the pyrazole intermediate with 2-chloroethylamine in THF at 60°C for 12 hours, monitored via TLC .

- Amidation : Couple the alkylated intermediate with 3-(4-methoxyphenyl)propanoyl chloride using DCC/DMAP catalysis in dry DCM .

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final compound (>95% purity) .

Q. How is structural characterization of this compound validated, and what analytical techniques are critical?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the pyrazole and pyrazine rings, and verify substitution patterns (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm) .

- LC-MS : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detect impurities .

- Elemental Analysis : Ensure stoichiometric consistency (C, H, N within ±0.3% of calculated values) .

- X-ray Crystallography (if crystals form): Resolve bond angles and dihedral angles between aromatic rings, critical for SAR studies .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what contradictions arise between in silico and experimental data?

- Methodological Answer :

- PASS Program : Predict antimicrobial or anti-inflammatory activity based on structural analogs (e.g., pyrazole-triazole hybrids show IC50 < 10 µM for COX-2 inhibition) .

- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., TNF-α or kinases). Note discrepancies when steric hindrance from the cyclopropyl group reduces predicted affinity .

- MD Simulations : Assess dynamic stability of ligand-receptor complexes; reconcile clashes between docking scores and experimental IC50 values via free-energy perturbation .

Q. What experimental design strategies resolve contradictions in biological activity data across similar compounds?

- Methodological Answer :

- Factorial Design : Test variables (e.g., substituent electronegativity, solvent polarity) to isolate factors affecting bioactivity. For example, methoxyphenyl vs. fluorophenyl analogs may show divergent cytotoxicity due to π-stacking differences .

- Dose-Response Curves : Compare EC50 values across cell lines (e.g., HeLa vs. HEK293) to identify off-target effects .

- Metabolic Stability Assays : Use liver microsomes to explain discrepancies between in vitro potency and in vivo efficacy .

Q. How can reaction engineering improve yield and scalability for analogs with bulky substituents (e.g., cyclopropyl)?

- Methodological Answer :

- Membrane Separation : Apply nanofiltration to remove unreacted intermediates during alkylation, enhancing purity without column chromatography .

- Flow Chemistry : Optimize residence time and temperature for amidation steps, reducing side-product formation (e.g., epimerization) .

- DoE (Design of Experiments) : Use Taguchi methods to balance reaction parameters (pH, catalyst loading) for maximum yield (>80%) .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing synthetic protocols with limited starting material?

- Methodological Answer :

- Response Surface Methodology (RSM) : Model interactions between temperature, solvent ratio, and catalyst concentration to identify optimal conditions .

- Plackett-Burman Design : Screen critical variables in early-stage experiments (e.g., 12-run design for 7 factors) .

- PCA (Principal Component Analysis) : Correlate NMR/LC-MS impurity profiles with reaction conditions to troubleshoot batch failures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.